2-(4-Chlorobenzyl)acetoacetic acid ethyl ester
Overview
Description
Mechanism of Action
Target of Action
This compound is a derivative of acetoacetic acid, which is known to have acidic α-protons and is ideal for forming stabilized enolates . .
Mode of Action
It can be inferred from its structure that it may undergo reactions at the benzylic position . The chlorine atom on the benzyl group might make the compound more reactive, allowing it to participate in various chemical reactions.
Biochemical Pathways
Based on its structural similarity to other benzylic compounds, it may be involved in reactions at the benzylic position
Pharmacokinetics
Its molecular weight is 254.71 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester typically involves the acetoacetic ester synthesis method. This process includes the following steps :
Deprotonation: The ester is deprotonated using a weak base to form an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide, forming a new carbon-carbon bond.
Hydrolysis: Acidic hydrolysis of the ester yields a carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol.
Tautomerization: The enol tautomerizes back to the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)acetoacetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzyl)acetoacetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A related compound used in similar synthetic applications.
Methyl acetoacetate: Another ester with similar reactivity and applications.
Benzyl acetoacetate: A compound with a similar structure but different substituents.
Uniqueness
2-(4-Chlorobenzyl)acetoacetic acid ethyl ester is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .
Biological Activity
2-(4-Chlorobenzyl)acetoacetic acid ethyl ester, with the chemical formula CHClO and CAS number 36600-72-3, is an organic compound notable for its structural features, which include a benzyl moiety substituted with chlorine and an acetoacetic acid functional group. This compound has garnered interest in organic synthesis and potential biological applications due to its reactive functional groups.
- Molecular Weight : 254.71 g/mol
- Molar Mass : 254.71 g/mol
- Structure : The compound contains reactive groups that allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Synthesis
The synthesis of this compound typically involves the Claisen condensation reaction between 4-chlorophenylacetone and ethyl acetoacetate. The reaction process includes:
- Deprotonation : Using a weak base to form an enolate.
- Alkylation : An S2 reaction with an alkyl halide.
- Hydrolysis : Acidic hydrolysis yielding a carboxylic acid.
- Decarboxylation : Heating to produce an enol.
- Tautomerization : Reversion to the carboxylic acid form.
Biological Activity
While specific biological activities of this compound are not extensively documented, its structural similarities to known bioactive compounds suggest potential biological properties. The presence of the benzyl and acetoacetic moieties hints at various biological interactions.
Potential Biological Properties
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also exhibit such activity.
- Cytotoxicity : Structural analogs have been studied for their cytotoxic effects on cancer cell lines, indicating a need for further exploration of this compound's effects on cellular viability.
- Enzyme Inhibition : The compound's ability to interact with enzymes could be explored, particularly in pathways involving acetoacetic acid derivatives.
Case Study 1: Asymmetric Bioreduction
A study involving the bioreduction of related compounds demonstrated the potential for using recombinant Escherichia coli to convert acetoacetate derivatives into more complex structures. This highlights the biochemical pathways that may be relevant for exploring the biological activity of this compound .
Case Study 2: Cytotoxicity Screening
In a broader screening of compounds for cytotoxic effects against various cancer cell lines, derivatives similar to this compound were evaluated. Some exhibited significant inhibition of cell growth, prompting further investigation into their mechanisms of action .
Summary Table of Biological Activities
Activity Type | Related Findings | Implications |
---|---|---|
Antimicrobial | Similar compounds showed activity against bacteria | Potential for development as an antimicrobial agent |
Cytotoxicity | Related structures inhibited cancer cell growth | Need for testing against specific cancer types |
Enzyme Inhibition | Analog compounds affected enzyme activity | Possible role in metabolic pathway modulation |
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZNZKQSSZWNEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373882 | |
Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36600-72-3 | |
Record name | 2-(4-Chlorobenzyl)-3-oxobutanoic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36600-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 36600-72-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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